

# Commercial Suppliers and Technical Guide for 1-Methyl-2-indolinone in Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Methyl-2-indolinone**

Cat. No.: **B031649**

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For researchers, scientists, and drug development professionals, **1-Methyl-2-indolinone** serves as a crucial building block in the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of its commercial availability, key properties, and its application in the synthesis and evaluation of novel therapeutic agents and research tools.

## Commercial Availability and Properties

**1-Methyl-2-indolinone**, also known as 1-Methyl-2-oxindole, is readily available from several commercial chemical suppliers. Researchers can source this compound in various purities, typically around 97%, suitable for most research and development applications. Below is a summary of its key chemical and physical properties compiled from various suppliers.

Property	Value	Citations
CAS Number	61-70-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	147.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Purity	≥97%	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid	<a href="#">[1]</a>
Melting Point	85-88 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Synonyms	1-Methyl-1,3-dihydroindol-2-one, 1-Methyloxindole, N-Methyloxindole	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>

#### Key Commercial Suppliers:

- Sigma-Aldrich[\[1\]](#)[\[4\]](#)
- ChemicalBook[\[6\]](#)
- Amerigo Scientific[\[2\]](#)
- Parchem[\[3\]](#)
- CymitQuimica[\[7\]](#)

## Applications in Research and Drug Discovery

**1-Methyl-2-indolinone** is a versatile precursor in the synthesis of compounds with diverse biological activities. Its core structure is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.

#### Key Research Applications:

- Anticancer Agents: The indolin-2-one core is central to the structure of several potent kinase inhibitors targeting pathways involved in cancer progression, such as VEGFR-2 and Nek2.[\[6\]](#)

[\[7\]](#)

- Strigolactone Analogues: It is used in the preparation of fluorescent analogues of strigolactones, which are plant hormones that influence parasitic weed germination and fungal branching.[\[1\]](#)[\[6\]](#)
- Antimalarial and Antiviral Agents: The scaffold has been utilized in the development of compounds with potential antimalarial and anti-HIV-1 integrase inhibitory activity.[\[1\]](#)[\[6\]](#)

## Experimental Protocols

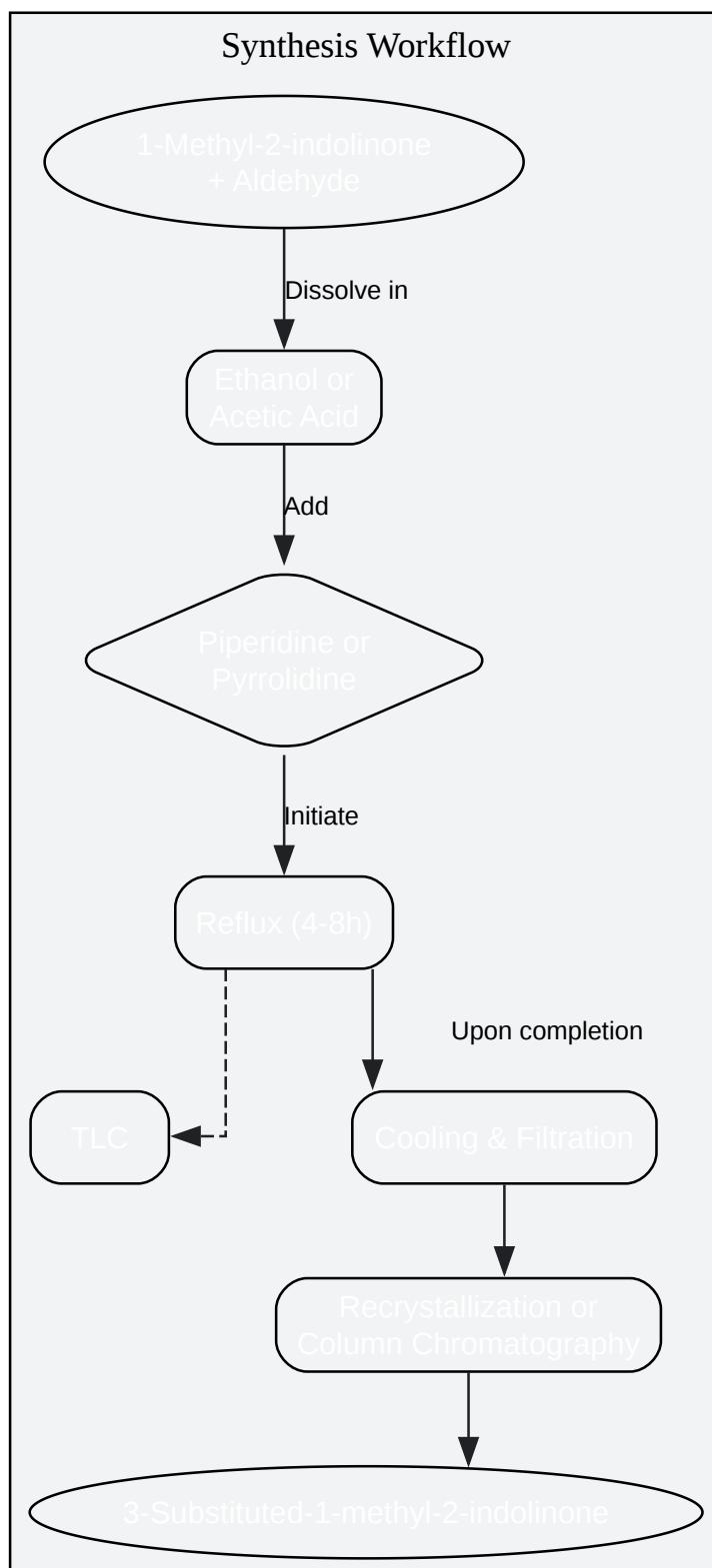
This section details experimental methodologies for the synthesis and biological evaluation of compounds derived from the **1-methyl-2-indolinone** scaffold.

### Synthesis of Indolin-2-one-Based Anticancer Agents

The synthesis of indolin-2-one derivatives as potential anticancer agents often involves a condensation reaction between an oxindole precursor and an aldehyde. The following is a general procedure adapted from methodologies for synthesizing various kinase inhibitors.

General Procedure for Synthesis of 3-Substituted-**1-methyl-2-indolinones**:

- Reaction Setup: In a round-bottom flask, dissolve **1-Methyl-2-indolinone** (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
- Addition of Reagents: Add the desired aromatic or heterocyclic aldehyde (1.1 equivalents) to the solution. A catalytic amount of a base, such as piperidine or pyrrolidine, is often added to facilitate the condensation.
- Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 4-8 hours) and monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography on silica gel.



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Synthesis of 3-Substituted-**1-methyl-2-indolinones**.

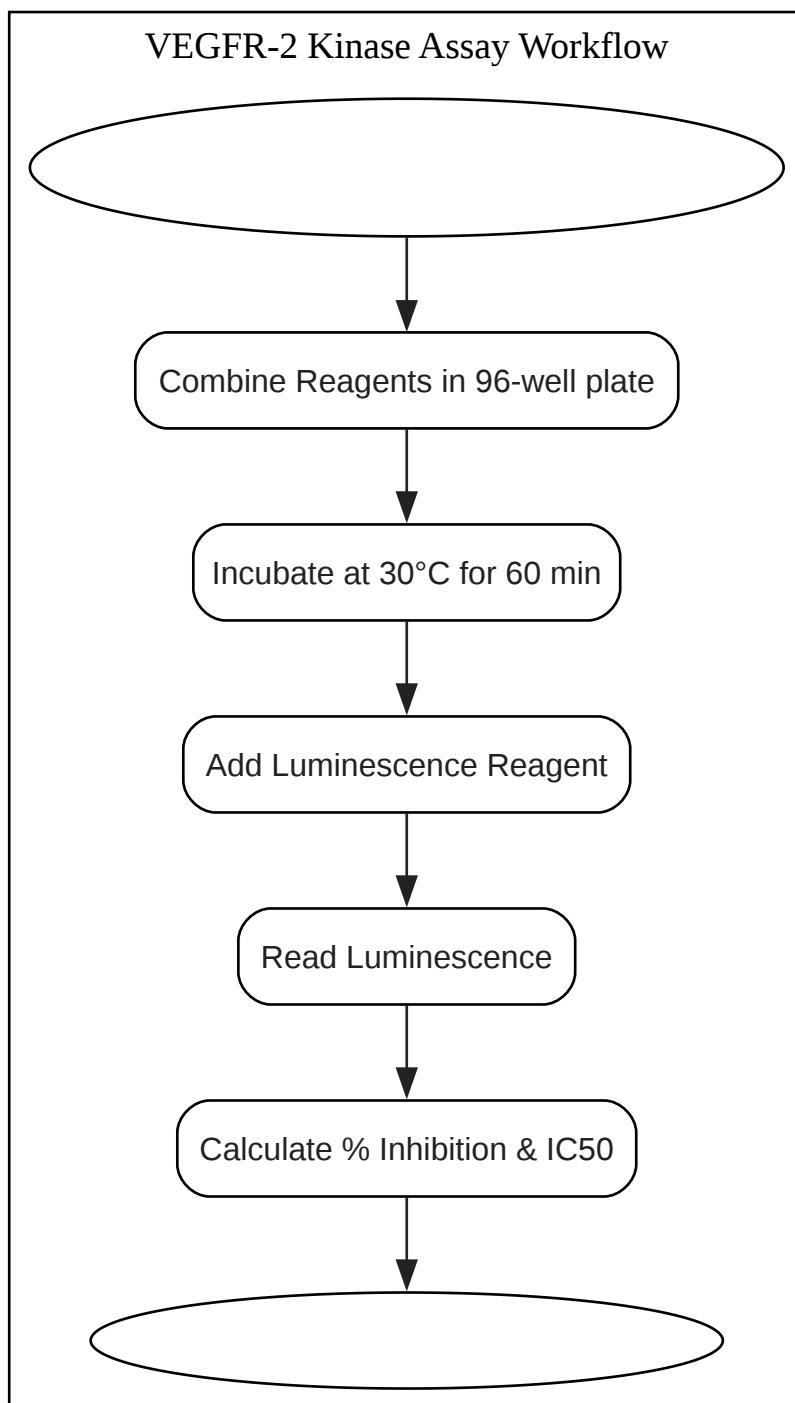
## In Vitro Kinase Inhibition Assay (VEGFR-2)

Derivatives of **1-methyl-2-indolinone** are frequently evaluated for their ability to inhibit protein kinases like VEGFR-2. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Protocol for VEGFR-2 Kinase Assay:

- Prepare Reagents:
  - Kinase Buffer: Prepare a 1x kinase buffer solution.
  - Enzyme Solution: Dilute recombinant human VEGFR-2 kinase to the desired concentration in kinase buffer.
  - Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for VEGFR-2 and ATP.
  - Test Compound: Prepare serial dilutions of the synthesized indolinone derivative in a suitable solvent (e.g., DMSO).
- Kinase Reaction:
  - In a 96-well plate, add the kinase buffer, the test compound dilution, and the enzyme solution.
  - Initiate the reaction by adding the substrate/ATP mix.
  - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Detection:
  - Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
  - The luminescent signal is inversely proportional to the kinase activity.

- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
  - Determine the  $IC_{50}$  value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[\[8\]](#)



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Workflow for a VEGFR-2 kinase inhibition assay.

## Cell Viability (MTT) Assay

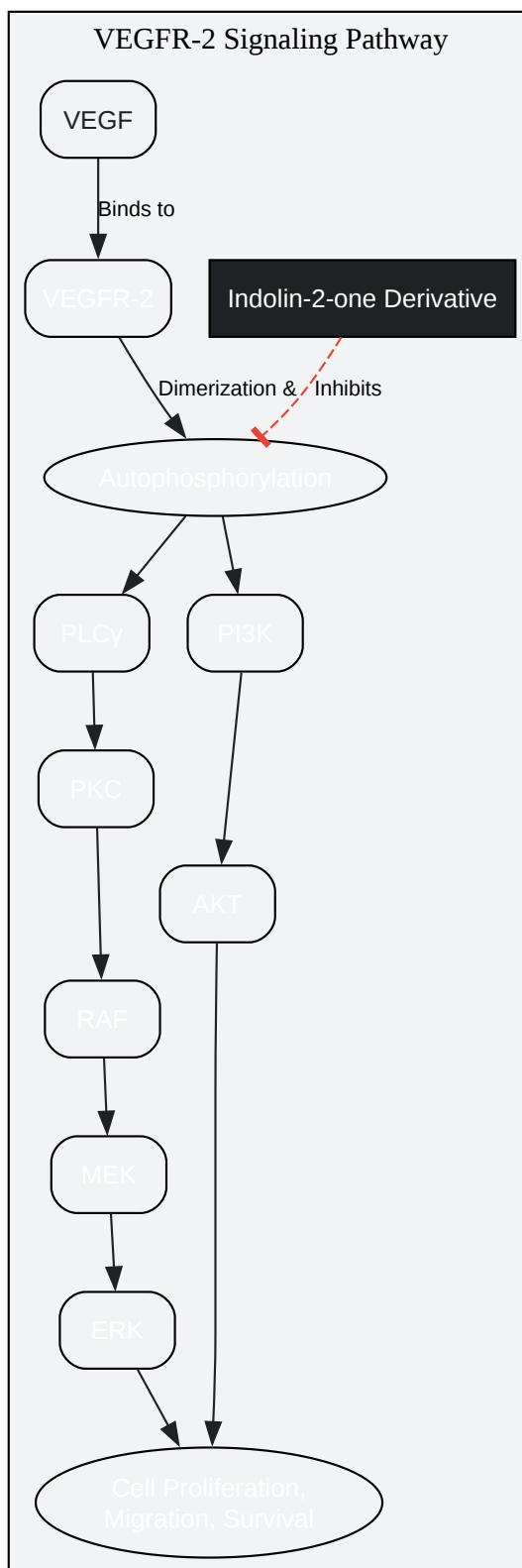
To assess the cytotoxic effects of newly synthesized indolin-2-one derivatives on cancer cells, the MTT assay is a widely used colorimetric method.

Protocol for MTT Assay:

- Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the synthesized indolin-2-one derivatives and incubate for a specific period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the  $IC_{50}$  value.[\[5\]](#)[\[9\]](#)

## Signaling Pathways

Derivatives of **1-methyl-2-indolinone** often target key signaling pathways implicated in cancer. The VEGFR-2 signaling pathway is a primary target for anti-angiogenic therapies.



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Inhibition of the VEGFR-2 signaling cascade.

This technical guide provides a foundational understanding for researchers utilizing **1-Methyl-2-indolinone** in their work. By leveraging the information on suppliers, chemical properties, and established experimental protocols, scientists can effectively incorporate this versatile building block into their research and drug discovery endeavors.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)